molecular formula C5H6O2 B1223163 alpha-Methylene-gamma-butyrolactone CAS No. 547-65-9

alpha-Methylene-gamma-butyrolactone

Cat. No.: B1223163
CAS No.: 547-65-9
M. Wt: 98.10 g/mol
InChI Key: GSLDEZOOOSBFGP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Alpha-Methylene-gamma-butyrolactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. This compound binds to the active site of this enzyme, inhibiting its activity and leading to the accumulation of toxic substances within the cell. Additionally, this compound has been shown to interact with thiol-containing proteins, forming covalent bonds that can alter protein function and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism. This effect is mediated through the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis. Furthermore, this compound influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. By inhibiting this pathway, this compound can reduce inflammation and modulate immune function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, through covalent interactions. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, this compound inhibits the activity of glutathione S-transferase by forming a covalent bond with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biological activity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of various xenobiotics. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of specific transporters. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization within the nucleus can affect gene expression and cellular responses to stress .

Chemical Reactions Analysis

Types of Reactions

Tulipalin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Biological Activity

Alpha-methylene-gamma-butyrolactone (MBL) is a naturally occurring compound with significant biological activities, particularly in the fields of oncology and agriculture. This article explores its biological effects, including cytotoxic, antifungal, and antiviral properties, supported by data tables and case studies.

Overview of this compound

This compound is a lactone compound that has garnered attention due to its diverse pharmacological activities. It is primarily derived from various plant sources and has been synthesized for further study. The compound exhibits a range of biological activities including cytotoxicity against cancer cells, antifungal properties, and antiviral effects.

Cytotoxic Activity

Cytotoxicity in Cancer Cells

Research has demonstrated that MBL derivatives exhibit potent cytotoxic effects against various human tumor cell lines. A study investigated the effects of synthetic MBL derivatives on ten human tumor cell lines, revealing significant cytotoxicity particularly against leukemia cells. The findings indicated that these compounds induce G2-M phase arrest and apoptosis in HL-60 human leukemia cells .

Table 1: Cytotoxic Activity of MBL Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
MBL Derivative 1HL-605.3Induces apoptosis
MBL Derivative 2HepG230.2Cell cycle arrest
MBL Derivative 3A54912.4Apoptosis via caspase activation

Antifungal Activity

Fungicidal Properties

The antifungal activity of MBL has been extensively studied, particularly its derivatives. Recent research identified several new derivatives that exhibited potent antifungal activity against pathogens such as Colletotrichum lagenarium and Fusarium graminearum. Structure-activity relationship (SAR) analyses indicated that the α-methylene-γ-butyrolactone moiety plays a crucial role in the antifungal activity .

Table 2: Antifungal Activity of MBL Derivatives

CompoundTarget FungusIC50 (µM)Comments
Compound AC. lagenarium7.68High potency
Compound BF. graminearum50Moderate potency
Compound CC. lagenarium8.17Electron-withdrawing groups enhance activity

Antiviral Activity

Effects Against Viruses

Recent studies have also highlighted the antiviral properties of MBL derivatives, particularly against the tobacco mosaic virus (TMV). A notable derivative demonstrated an inactivation effect of 88.9% at a concentration of 500 mg/L, outperforming traditional virucides such as ribavirin . The mechanism involved binding to the TMV coat protein, disrupting virus particle integrity.

Table 3: Antiviral Activity of MBL Derivatives

CompoundVirusInactivation (%)Concentration (mg/L)
B32Tobacco Mosaic Virus88.9500
B28Fusarium graminearum90.950

Case Studies

  • Cytotoxic Effects in Leukemia : A study published in Cancer Letters demonstrated that synthetic MBLs caused significant cell death in HL-60 leukemia cells through apoptosis induction and cell cycle arrest .
  • Fungicidal Efficacy : Research from MDPI highlighted that certain MBL derivatives showed exceptional fungicidal activity with IC50 values as low as 7.68 µM against C. lagenarium, indicating their potential as agricultural fungicides .
  • Antiviral Mechanism : A recent investigation into the antiviral properties revealed that specific MBL derivatives could effectively inhibit TMV by binding to its coat protein, thus preventing viral replication .

Properties

IUPAC Name

3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLDEZOOOSBFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70748-25-3
Record name 2(3H)-Furanone, dihydro-3-methylene-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70748-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2074663
Record name 2(3H)-Furanone, dihydro-3-methylene- (
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547-65-9
Record name Tulipalin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylene butyrolactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulipalin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205367
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Record name 2(3H)-Furanone, dihydro-3-methylene- (
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Record name Alpha-methylene-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.120
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Record name .ALPHA.-METHYLENE BUTYROLACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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